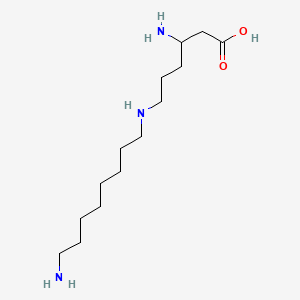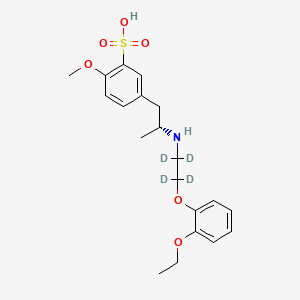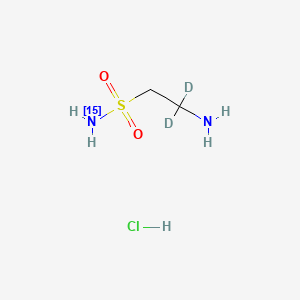
Aurinamide-15N,d2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurinamide-15N,d2 (hydrochloride) is a compound that is both nitrogen-15 labeled and deuterium labeled. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The labeling with stable heavy isotopes such as nitrogen-15 and deuterium allows for precise quantitation and tracking during various experimental processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aurinamide-15N,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Aurinamide molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Aurinamide-15N,d2 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotope-labeled compounds. The production methods are designed to ensure high purity and consistent labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aurinamide-15N,d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified Aurinamide molecules with different functional groups .
Wissenschaftliche Forschungsanwendungen
Aurinamide-15N,d2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic flux analysis and stable isotope labeling studies.
Biology: Employed in studies involving protein and peptide labeling to track biological processes.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Aurinamide-15N,d2 (hydrochloride) involves its incorporation into biological molecules and systems. The stable heavy isotopes allow for precise tracking and quantitation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and experimental design .
Vergleich Mit ähnlichen Verbindungen
Aurinamide-15N,d2 (hydrochloride) is unique due to its dual labeling with nitrogen-15 and deuterium. Similar compounds include other isotope-labeled Aurinamides and isotope-labeled amino acids and peptides. The dual labeling provides enhanced capabilities for tracking and quantitation compared to single-labeled compounds .
List of Similar Compounds
- Aurinamide-15N
- Aurinamide-d2
- Isotope-labeled amino acids
- Isotope-labeled peptides
Eigenschaften
Molekularformel |
C2H9ClN2O2S |
|---|---|
Molekulargewicht |
163.63 g/mol |
IUPAC-Name |
2-amino-2,2-dideuterioethane(15N)sulfonamide;hydrochloride |
InChI |
InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H/i1D2,4+1; |
InChI-Schlüssel |
DGUVEYAZTOUCEJ-NSOJZIRRSA-N |
Isomerische SMILES |
[2H]C([2H])(CS(=O)(=O)[15NH2])N.Cl |
Kanonische SMILES |
C(CS(=O)(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


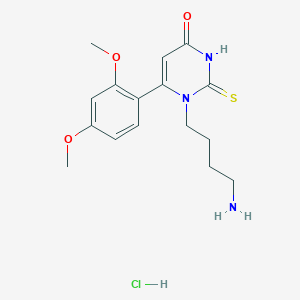

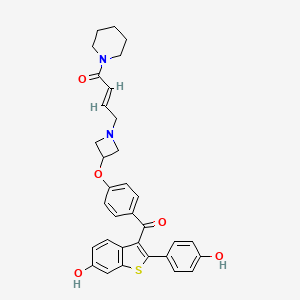


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)


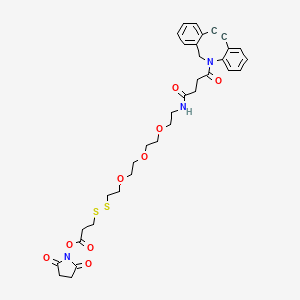
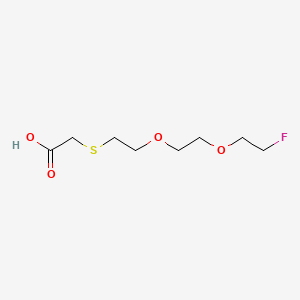
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
